L-Buthionine-(S,R)-sulfoximine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Buthionine-(S,R)-sulfoximine hydrochloride, commonly known as L-BSO hydrochloride, is a potent, cell-permeable, and irreversible inhibitor of gamma-glutamylcysteine synthetase. This enzyme is crucial for the synthesis of glutathione, a vital antioxidant in cells. By inhibiting this enzyme, L-BSO hydrochloride depletes cellular glutathione levels, leading to oxidative stress and various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-BSO hydrochloride can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of buthionine with sulfoximine under controlled conditions to form the sulfoximine derivative. This derivative is then converted to its hydrochloride salt form through acidification .
Industrial Production Methods
Industrial production of L-BSO hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the synthesis and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
L-BSO hydrochloride primarily undergoes oxidation and substitution reactions. The compound’s sulfoximine group is particularly reactive, making it susceptible to various chemical transformations .
Common Reagents and Conditions
Common reagents used in reactions involving L-BSO hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from reactions involving L-BSO hydrochloride depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxide derivatives, while substitution reactions can produce various substituted sulfoximine compounds .
Scientific Research Applications
L-BSO hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.
Biology: The compound is employed to deplete glutathione levels in cells, thereby inducing oxidative stress. .
Medicine: L-BSO hydrochloride is investigated for its potential to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to oxidative stress
Industry: The compound is used in the development of novel drug delivery systems and as a component in various biochemical assays
Mechanism of Action
L-BSO hydrochloride exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a significant reduction in cellular glutathione levels, resulting in increased oxidative stress. The oxidative stress, in turn, triggers various cellular responses, including apoptosis and DNA damage .
Comparison with Similar Compounds
Similar Compounds
DL-Buthionine-(S,R)-sulfoximine: A racemic mixture of L-BSO and its enantiomer, used for similar applications but with different potency and specificity.
L-Buthionine-(S,R)-sulfoximine: The non-hydrochloride form of L-BSO, used in similar research contexts.
Uniqueness
L-BSO hydrochloride is unique due to its high specificity and potency as an inhibitor of gamma-glutamylcysteine synthetase. Its ability to deplete glutathione levels irreversibly makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPIVFRJOQKNQ-QNURJZHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.